molecular formula C27H27FN2O4 B1639831 Z-FF-Fmk

Z-FF-Fmk

Cat. No.: B1639831
M. Wt: 462.5 g/mol
InChI Key: CAILNONEKASNSH-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a fluoro-substituted oxobutan-2-yl group, and a phenylpropan-2-yl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-FF-Fmk typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzylamine and fluoro-substituted oxobutan-2-yl precursor. The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Z-FF-Fmk involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Z-FF-Fmk lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C27H27FN2O4

Molecular Weight

462.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33)/t23-,24-/m0/s1

InChI Key

CAILNONEKASNSH-ZEQRLZLVSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CF)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

sequence

FF

Origin of Product

United States

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